2-carbamothioyl-N-(2-methylphenyl)acetamide
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Overview
Description
2-carbamothioyl-N-(2-methylphenyl)acetamide is a chemical compound with the molecular formula C10H12N2OS and a molecular weight of 208.28 g/mol . It is also known by its IUPAC name, 3-amino-N-(2-methylphenyl)-3-thioxopropanamide . This compound is typically found in a powder form and is used in various scientific research applications.
Preparation Methods
The synthesis of 2-carbamothioyl-N-(2-methylphenyl)acetamide involves several steps. One common synthetic route includes the reaction of 2-methylphenylamine with carbon disulfide and chloroacetic acid under controlled conditions . The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-carbamothioyl-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-carbamothioyl-N-(2-methylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-carbamothioyl-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as protein synthesis and signal transduction .
Comparison with Similar Compounds
2-carbamothioyl-N-(2-methylphenyl)acetamide can be compared with other similar compounds, such as:
- 2-carbamothioyl-N-phenylacetamide
- 2-carbamothioyl-N-(4-methylphenyl)acetamide
- 2-carbamothioyl-N-(2-chlorophenyl)acetamide
These compounds share similar structural features but differ in their substituents on the phenyl ring
Properties
IUPAC Name |
3-amino-N-(2-methylphenyl)-3-sulfanylidenepropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7-4-2-3-5-8(7)12-10(13)6-9(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQNSBBQRWSTPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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